

A Technical Guide to 1,3-Diphenethylurea: Commercial Availability, Synthesis, and Biological Context

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Compound of Interest

Compound Name: 1,3-Diphenethylurea

Cat. No.: B181207

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Diphenethylurea** (CAS 5467-84-5), a symmetrical urea derivative with emerging interest in the scientific community. This document details its commercial availability from various suppliers, outlines a detailed experimental protocol for its synthesis, and places the compound in a biological context, including a hypothetical signaling pathway relevant to its potential therapeutic applications.

Commercial Availability and Suppliers

1,3-Diphenethylurea, also known as N,N'-bis(2-phenylethyl)urea, is available from a number of chemical suppliers catering to the research and development market. The compound is typically offered in various purities and quantities. Below is a summary of suppliers and their product specifications.

Supplier	Product Name/Synonym	CAS Number	Purity	Available Quantities
AOBIOUS	1,3-Diphenethylurea	5467-84-5	>98% by HPLC	Inquire
BioAustralis	1,3-Diphenethylurea, N,N'-Bis(phenethyl)urea	5467-84-5	Inquire	Inquire
Amadis Chemical	1,3-BIS(2-PHENYLETHYL) UREA	5467-84-5	Inquire	Inquire
AstaTech, Inc.	1,3-BIS(2-PHENYLETHYL) UREA	5467-84-5	>95%	Inquire
Sapphire Bioscience	N,N'-Diphenethylurea	5467-84-5	Inquire	5mg, 10mg, 25mg, 50mg
MedChemExpress (MCE)	1,3-Diphenethylurea	5467-84-5	Inquire	Inquire
BenchChem	N,N'-Bis(2-phenylethyl)urea	5467-84-5	Inquire	Inquire

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₇ H ₂₀ N ₂ O
Molecular Weight	268.35 g/mol
Appearance	Solid
Solubility	Soluble in DMSO

Experimental Protocol: Synthesis of 1,3-Diphenethylurea

The following is a representative experimental protocol for the synthesis of **1,3-Diphenethylurea**. This method is based on the reaction of 2-phenylethylamine with carbon dioxide in the presence of a catalyst.

Materials:

- 2-Phenylethylamine (1a)
- Diisopropylethylamine (iPr₂EtN)
- Tris(isopropoxy)vanadium oxide (VO(OiPr)₃)
- Molecular sieves 3Å (MS3A)
- N,N-Dimethylacetamide (DMA)
- Carbon Dioxide (CO₂)
- Ethyl acetate (EtOAc)
- Sodium sulfate (Na₂SO₄)
- Celite®
- Silica gel for column chromatography
- Hexane

Procedure:

- In a 10 mL two-necked flask, combine 2-phenylethylamine (9.1 mg, 0.075 mmol), 4-phenylpiperidine (12.1 mg, 0.075 mmol), iPr₂EtN (3.9 mg, 0.030 mmol), VO(OiPr)₃ (2.9 mg, 0.012 mmol), MS3A (2.0 g), and DMA (2.0 mL) in a glove box filled with nitrogen.
- Replace the nitrogen atmosphere in the flask with CO₂.

- Stir the reaction mixture at 130 °C for 15 hours.
- After cooling, filter the mixture through Celite®.
- Treat the filtrate with water and extract with ethyl acetate.
- Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
- Purify the residue by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate (1/3, v/v) to yield N,N'-bis(2-phenylethyl)urea.

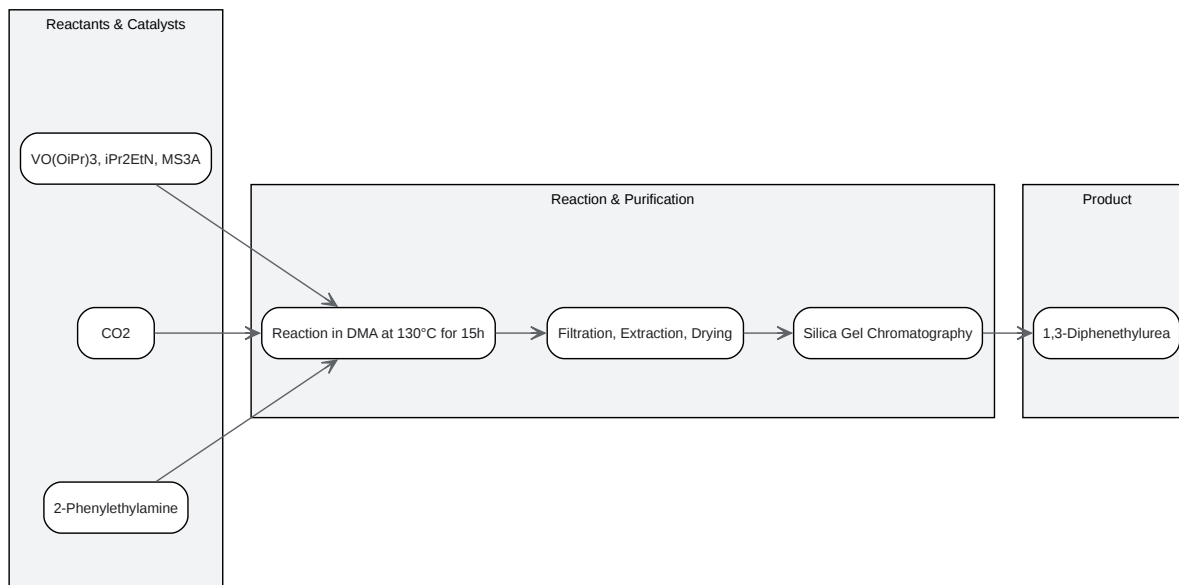
Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.32-7.16 (m, 10H), 4.12 (br, 2H), 3.43-3.38 (m, 4H), 2.79 (t, J = 6.8 Hz, 4H)
- ¹³C NMR (100 MHz, CDCl₃): 157.9, 139.3, 129.0, 128.8, 126.6, 41.8, 36.5 ppm
- HRMS (FAB) m/z: Calculated for C₁₇H₂₁N₂O ([M + H]⁺), 269.1648; Found, 269.1652.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1,3-Diphenethylurea**.

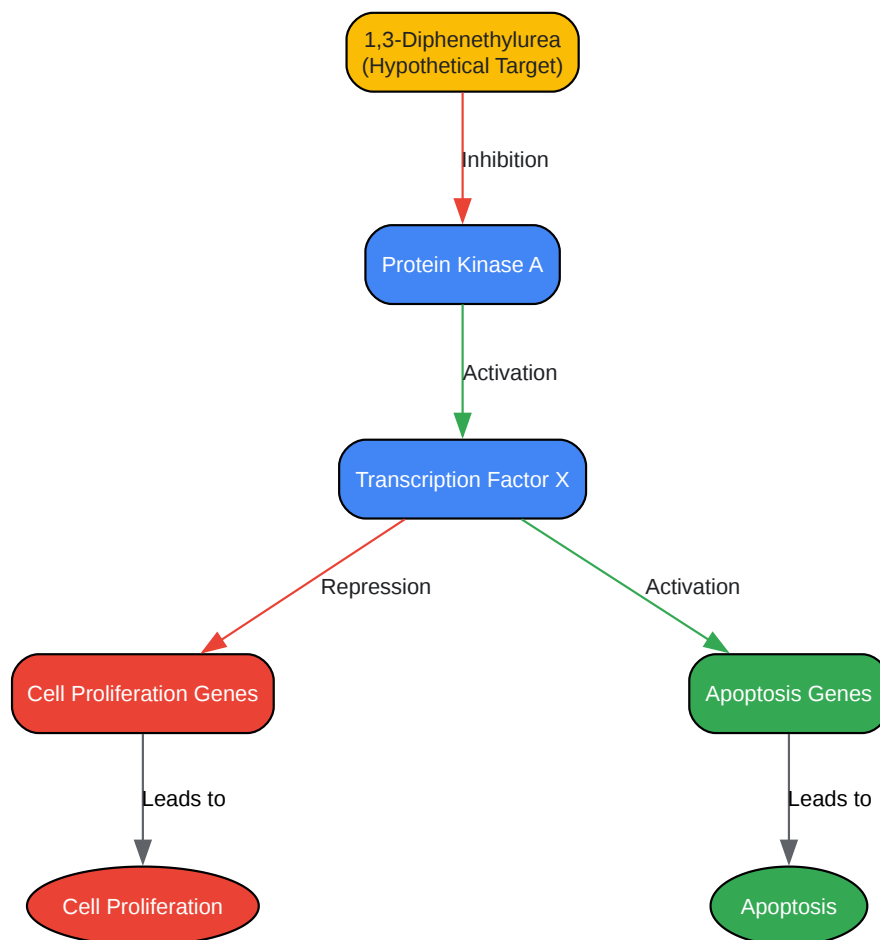


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Caption: Synthesis workflow for **1,3-Diphenethylurea**.

Hypothetical Signaling Pathway

While the specific signaling pathways affected by **1,3-Diphenethylurea** are not yet fully elucidated, some reports suggest its potential as an anti-cancer agent.^{[1][2]} Urea-based compounds are known to modulate various cellular signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a urea-based anti-cancer compound, leading to the inhibition of cell proliferation and induction of apoptosis. This is a representative example and may not reflect the actual mechanism of **1,3-Diphenethylurea**.



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Caption: Hypothetical signaling pathway for a urea-based anti-cancer agent.

Conclusion

1,3-Diphenethylurea is a commercially available compound with potential applications in drug discovery, particularly in the area of oncology. This guide provides researchers with the necessary information to source the compound, understand its synthesis, and consider its potential biological mechanisms of action. Further research is warranted to fully elucidate the signaling pathways modulated by **1,3-Diphenethylurea** and to explore its therapeutic potential.

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References

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